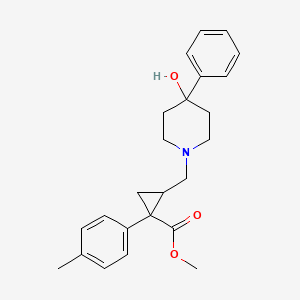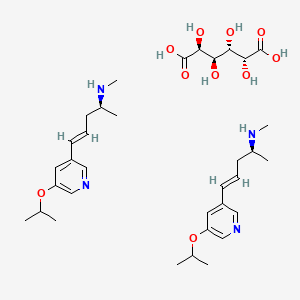
Ispronicline hemigalactarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ispronicline hemigalactarate involves several steps, including the preparation of the core structure and the subsequent attachment of functional groups. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Ispronicline hemigalactarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ispronicline hemigalactarate has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the behavior of nicotinic acetylcholine receptors. In biology and medicine, it has been investigated for its potential to enhance cognitive function and protect neurons from damage. This makes it a promising candidate for the treatment of cognitive disorders such as ADHD and Alzheimer’s disease .
Mecanismo De Acción
The mechanism of action of Ispronicline hemigalactarate involves its binding to the alpha4beta2 nicotinic acetylcholine receptor, where it acts as a partial agonist. This binding leads to the activation of the receptor and subsequent modulation of neurotransmitter release, which is believed to contribute to its cognition-enhancing and neuroprotective effects .
Comparación Con Compuestos Similares
Ispronicline hemigalactarate is unique in its selectivity for the alpha4beta2 nicotinic acetylcholine receptor. Similar compounds include Rivanicline and other nicotinic receptor agonists, but this compound stands out due to its specific receptor selectivity and potential therapeutic applications .
Propiedades
Número CAS |
252870-54-5 |
|---|---|
Fórmula molecular |
C34H54N4O10 |
Peso molecular |
678.8 g/mol |
Nombre IUPAC |
(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/2C14H22N2O.C6H10O8/c2*1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*5,7-12,15H,6H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/b2*7-5+;/t2*12-;1-,2+,3+,4-/m00./s1 |
Clave InChI |
ZWBUMZBKAWZANO-ZPRQNAFRSA-N |
SMILES isomérico |
C[C@H](NC)C/C=C/C1=CC(=CN=C1)OC(C)C.C[C@H](NC)C/C=C/C1=CC(=CN=C1)OC(C)C.[C@H](O)([C@H](O)C(=O)O)[C@H](O)[C@@H](O)C(=O)O |
SMILES canónico |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC.CC(C)OC1=CN=CC(=C1)C=CCC(C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate](/img/structure/B12296024.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296027.png)
![4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid](/img/structure/B12296035.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296037.png)
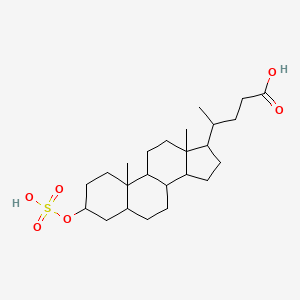
![3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12296045.png)
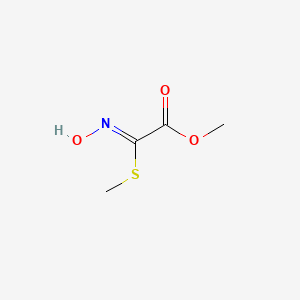
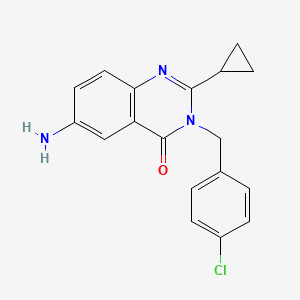
![Hydantoin, 3-[(1,1,2-Trichloroethylthio)]-](/img/structure/B12296063.png)
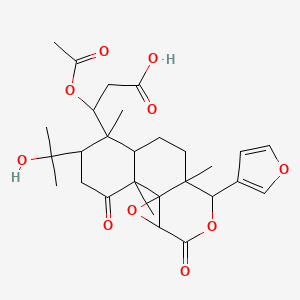

![4a,14b-Dihydro-4b1,5,10,15-tetraazanaphtho[1,2,3-gh]tetraphene-2,3,7,8,12,13-hexaol](/img/structure/B12296091.png)
![N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12296099.png)
